molecular formula C8H4BrF3O2S B6332970 1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione CAS No. 326-71-6

1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B6332970
CAS No.: 326-71-6
M. Wt: 301.08 g/mol
InChI Key: WARMYUHRJCPHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione is an organic compound characterized by the presence of a brominated thiophene ring and a trifluorobutane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione typically involves the bromination of thiophene followed by the introduction of the trifluorobutane-1,3-dione group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 5-position of the thiophene ring. The subsequent reaction with trifluorobutane-1,3-dione can be carried out using a variety of catalysts and solvents to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications in organic electronics and pharmaceuticals.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione exerts its effects is primarily through its interaction with specific molecular targets. The brominated thiophene ring and trifluorobutane-1,3-dione moiety can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

  • 5-Bromo-2-thiophenecarboxaldehyde
  • 5-Bromo-2-thiopheneboronic acid
  • 5-Bromo-2-thiophenemethanol

Comparison: 1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione is unique due to the presence of the trifluorobutane-1,3-dione group, which imparts distinct electronic and steric properties compared to other brominated thiophene derivatives. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2S/c9-7-2-1-5(15-7)4(13)3-6(14)8(10,11)12/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARMYUHRJCPHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954324
Record name 1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326-71-6
Record name NSC80377
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80377
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5-Bromothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.